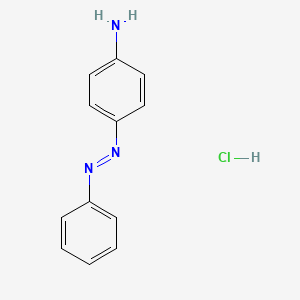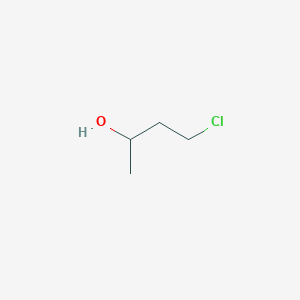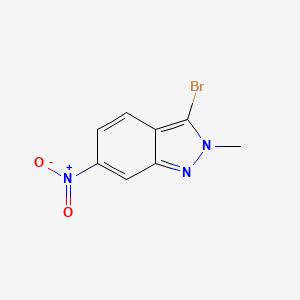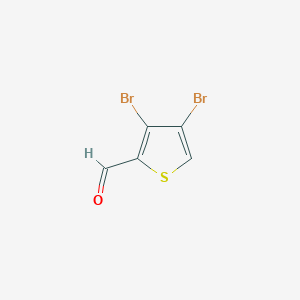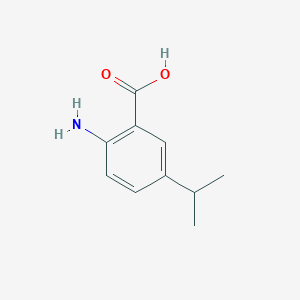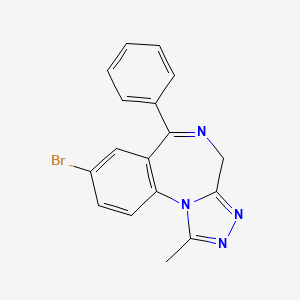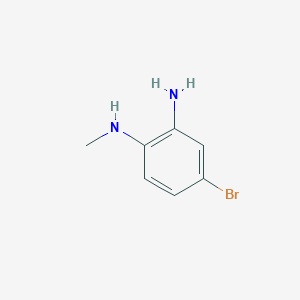
4-Bromo-N1-methylbenzene-1,2-diamine
Overview
Description
4-Bromo-N1-methylbenzene-1,2-diamine is a chemical compound with the CAS Number: 69038-76-2 . It has a molecular weight of 201.07 and its IUPAC name is 4-bromo-N~1~-methyl-1,2-benzenediamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine involves the use of toluene-4-sulfonic acid in methanol at 85℃ for 2 hours . The mixture is then poured into water and extracted with ethyl acetate . The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis
The InChI code for 4-Bromo-N1-methylbenzene-1,2-diamine is 1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 . The compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
4-Bromo-N1-methylbenzene-1,2-diamine is a solid at room temperature . The compound is kept in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemical Synthesis
4-Bromo-N1-methylbenzene-1,2-diamine is used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Catalyst in Photographic Processing
A compound similar to 4-Bromo-N1-methylbenzene-1,2-diamine, namely 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine, has been reported as a catalyst for hydrogen peroxide bleaching in photographic processing methods . It’s plausible that 4-Bromo-N1-methylbenzene-1,2-diamine could have similar applications.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Bromo-N1-methylbenzene-1,2-diamine is used as an intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Dye Intermediates
4-Bromo-N1-methylbenzene-1,2-diamine is also used as an intermediate in the production of dyes . It can be used to synthesize various types of dyes .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight (20106) and predicted density (1578 g/cm3) suggest that it may have reasonable bioavailability .
Action Environment
The action, efficacy, and stability of 4-Bromo-N1-methylbenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy.
properties
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXCXQPNYWBAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289564 | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N1-methylbenzene-1,2-diamine | |
CAS RN |
69038-76-2 | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





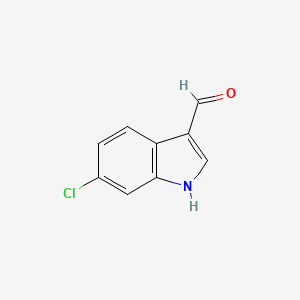
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
